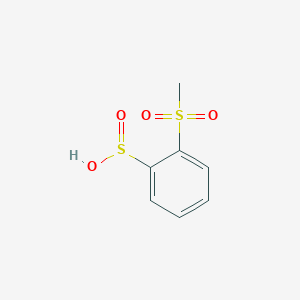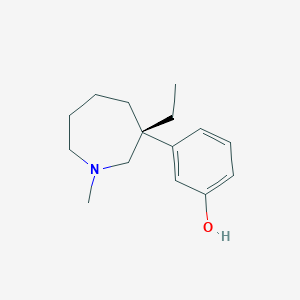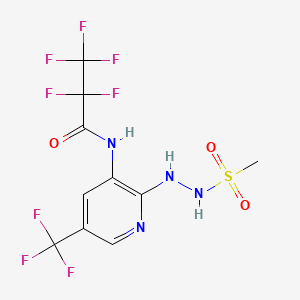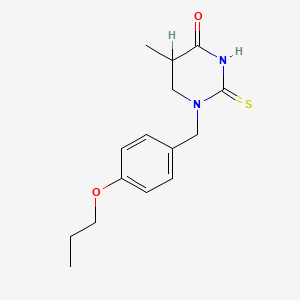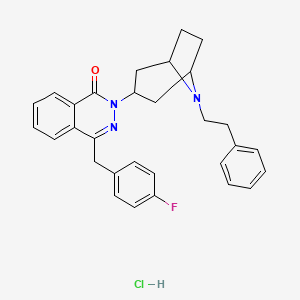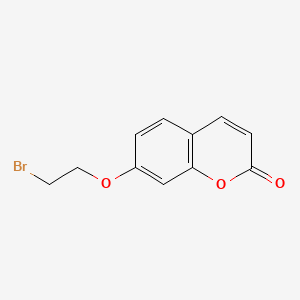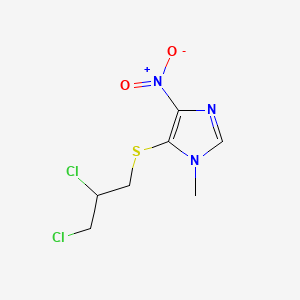
5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure. This compound contains an imidazole ring substituted with a nitro group, a methyl group, and a thioether linkage to a dichloropropyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with 2,3-dichloropropylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Imidazoles: Nucleophilic substitution reactions yield various substituted imidazole derivatives.
科学的研究の応用
5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage and the dichloropropyl group may also contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone derivative with strong oxidizing properties.
Thiophene Derivatives: Compounds containing a thiophene ring, known for their diverse biological activities.
Uniqueness
5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
特性
CAS番号 |
115906-51-9 |
|---|---|
分子式 |
C7H9Cl2N3O2S |
分子量 |
270.14 g/mol |
IUPAC名 |
5-(2,3-dichloropropylsulfanyl)-1-methyl-4-nitroimidazole |
InChI |
InChI=1S/C7H9Cl2N3O2S/c1-11-4-10-6(12(13)14)7(11)15-3-5(9)2-8/h4-5H,2-3H2,1H3 |
InChIキー |
KJRSJNGFKAWTLF-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1SCC(CCl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


